molecular formula C21H17ClN4O2 B2896118 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 915889-91-7

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2896118
CAS No.: 915889-91-7
M. Wt: 392.84
InChI Key: YZLTVCDYOGHPRN-UHFFFAOYSA-N
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Description

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 2-chlorobenzoyl group, an oxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-chlorobenzoyl group. This can be achieved through the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Oxazole Ring: The oxazole ring is synthesized separately, often starting from a nitrile and an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole ring. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 2-chlorobenzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the 2-chlorobenzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

    Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to altered physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile: shares structural similarities with other piperazine derivatives and oxazole-containing compounds.

    Examples: 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which also exhibit significant biological activity.

Uniqueness

    Structural Features: The combination of a piperazine ring, a 2-chlorobenzoyl group, and an oxazole ring makes this compound unique in its class.

    Biological Activity: Its specific interactions with molecular targets in the central nervous system distinguish it from other similar compounds.

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLTVCDYOGHPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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